Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile
Description
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-4-7-8(10-7)2-1-5-3-6(5)8/h5-7H,1-3H2 |
InChI Key |
YOCFEQVCPZCSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3C1C3)C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields and high diastereoselectivity . The reaction conditions are mild, and the process is efficient, making it suitable for the preparation of various derivatives.
Industrial Production Methods
While specific industrial production methods for spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as an antitumor agent and other therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between the target compound and related spirocyclic analogs:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile | 1849312-76-0 | C₈H₉NO | 135.16 | Nitrile, Oxirane | Bicyclo[3.1.0]hexane, spiro-oxirane |
| 3-Isopropenylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane] | 115039-98-0 | C₁₀H₁₄O | 150.22 | Isopropenyl, Oxirane | Bicyclo[3.1.0]hexane, spiro-oxirane with hydrocarbon substituent |
| Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate | 111219-05-7 | C₁₁H₁₆O₃ | 192.24 | Ester, Oxirane | Bicyclo[4.1.0]heptane (larger ring), ester substituent |
| 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] | 40025-75-0 | C₇H₁₀O₃ | 142.15 | Dioxolane | Bicyclo[3.1.0]hexane fused to dioxolane (two oxygen atoms) |
Key Observations :
- Ring Size and Strain : The bicyclo[3.1.0]hexane system (6-membered fused rings) in the target compound has higher strain compared to bicyclo[4.1.0]heptane (7-membered) in the ethyl ester analog . This strain enhances reactivity, particularly in ring-opening reactions.
- Functional Groups : The nitrile group in the target compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or amides), while the ester in the heptane analog (CAS 111219-05-7) is prone to hydrolysis under acidic/basic conditions .
- Oxygen Content : The dioxolane analog (CAS 40025-75-0) has higher oxygen content, improving solubility in polar solvents but reducing electrophilic reactivity compared to oxirane-containing compounds .
Physical and Chemical Properties
Notes:
- The isopropenyl-substituted compound (CAS 115039-98-0) has a lower predicted boiling point due to reduced polarity compared to the nitrile-bearing target compound .
- The dioxolane analog (CAS 40025-75-0) exhibits higher thermal stability (predicted boiling point >230°C) owing to its oxygen-rich structure .
Biological Activity
Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 135.16 g/mol
- CAS Number : 1849312-76-0
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of spiro compounds, including this compound, against various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:
| Cell Line | IC (µg/mL) | Selectivity Index |
|---|---|---|
| Human Erythroleukemia (K562) | 4 ± 0.2 | 5 |
| Cervical Carcinoma (HeLa) | 12 ± 2 | 3 |
| Acute T Cell Leukemia (Jurkat) | 6 ± 1 | 4 |
| Melanoma (Sk-mel-2) | 10 ± 1 | 2 |
| Breast Cancer (MCF-7) | >20 | - |
These results indicate that this compound exhibits significant antiproliferative activity, particularly against K562 and Jurkat cell lines, while showing lower efficacy against MCF-7 cells .
The mechanisms underlying the cytotoxicity of this compound involve several pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to an accumulation of cells in the G0/G1 phase, indicating a blockade in cell cycle progression. For instance, K562 cells showed an increase from 40.5% in control to 73.5% in treated samples at the G0/G1 phase .
- Inhibition of Cell Motility : Scratch assays demonstrated that this compound could inhibit the motility of melanoma cells, suggesting its potential role in preventing metastasis .
- Induction of Apoptosis : The observed increase in SubG1 phase cells suggests that this compound may induce apoptosis as part of its mechanism .
Case Studies
A notable study evaluated the antiproliferative effects of various spiro-fused compounds against tumor cell lines, including those derived from this compound. The study reported that certain derivatives exhibited IC values as low as 4 µg/mL against K562 cells and highlighted their selectivity over normal peripheral blood mononuclear cells .
Q & A
Q. What are common synthetic strategies for constructing the spiro[bicyclo[3.1.0]hexane-oxirane] scaffold?
The spiro[bicyclo[3.1.0]hexane-oxirane] framework is typically synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes . Advanced methods include cross metathesis followed by carbene-mediated intramolecular cyclopropanation, which allows diastereoselective functionalization of the cyclopropane ring . Epoxidation of pre-existing bicyclic precursors (e.g., using trimethylsulfonium iodide) is another key step for introducing the oxirane moiety .
Q. How is the bicyclo[3.1.0]hexane conformation characterized experimentally?
X-ray crystallography is the gold standard for determining the boat-like conformation of bicyclo[3.1.0]hexane derivatives, as demonstrated in studies of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide . NMR techniques, including lanthanide-induced shift (LIS) experiments and NOE correlations, are used to analyze dynamic conformational changes in solution . For example, NOE experiments revealed opposite orientations of substituents in spirooliganones C and D .
Q. What spectroscopic techniques are used to analyze electronic effects in spirooxirane derivatives?
Comparative NMR studies in different solvents (e.g., CDCl₃ vs. DMSO-d₆) reveal substituent effects on chemical shifts, particularly γ-syn shielding from cyclopropane and oxirane rings . IR spectroscopy can detect conformational differences, though contradictions between IR and NMR data (e.g., in thujanol derivatives) require complementary methods like X-ray analysis .
Advanced Research Questions
Q. How can the bicyclo[3.1.0]hexane moiety be functionalized for applications in nucleoside analogues?
Enantiomerically pure derivatives are synthesized via functional group transformations on the bicyclo[3.1.0]hexane scaffold. For example, cyano and ethoxycarbonyl groups are introduced through sequential protection/deprotection and nucleophilic substitution, enabling incorporation into pseudosugar templates for biological evaluation . Diastereoselective cross metathesis is critical for appending substituents like purine bases .
Q. What methodologies resolve contradictions in conformational studies of bicyclo[3.1.0]hexane derivatives?
Discrepancies between IR and NMR data (e.g., boat vs. non-boat conformations) are addressed through multi-technique validation. For instance, X-ray crystallography confirmed the boat conformation in N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, overriding earlier IR interpretations . Dynamic NMR and variable-temperature studies further clarify fluxional behavior .
Q. How do photochemical reactions influence the bicyclo[3.1.0]hexane structure?
Irradiation of bicyclo[3.1.0]hexane derivatives (e.g., 4,4-diphenyl-2-cyclohexenones) induces rearrangements to bicyclo[3.1.0]hex-3-ene-2-one intermediates, which can undergo further ring-opening or stabilization via hydrogen bonding in polar solvents . Quantum yield analysis and trapping experiments are used to map reaction pathways.
Q. What strategies optimize diastereoselectivity when introducing substituents to the bicyclo[3.1.0]hexane system?
Cross metathesis with Grubbs catalysts enables selective functionalization of terminal olefins, while carbene-mediated cyclopropanation ensures stereochemical control. Electron-withdrawing groups may require alternative approaches due to competing [3 + 2] cycloadditions . Computational modeling (DFT) aids in predicting steric and electronic effects on selectivity.
Data Contradiction Analysis
Q. How are conflicting data on cyclopropane vs. oxirane ring effects reconciled in NMR studies?
Discrepancies in γ-syn shielding effects between cyclopropane and oxirane rings are attributed to differences in ring strain and electronic environments. For example, oxirane rings in spiro systems exhibit stronger shielding (-8.1 ppm) than cyclopropane (-6.3 ppm) in certain contexts, necessitating case-specific MO analysis .
Applications in Drug Design
Q. What role does the spiro[bicyclo[3.1.0]hexane-oxirane] scaffold play in antiviral compounds?
Natural products like spirooliganones C and D, featuring a spiro[bicyclo[3.1.0]hexane] core, show antiviral activity by disrupting viral replication. Biosynthetic pathways involve prenylated C6–C3 precursors and Diels-Alder adduct formation . Synthetic analogues are optimized via SAR studies targeting the oxirane’s electrophilic reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
